

Technical Deep Dive: 5-Chloro-2,4-dimethylbenzenethiol

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Compound of Interest

Compound Name: 5-Chloro-2,4-dimethylbenzenethiol

CAS No.: 1823050-95-8

Cat. No.: B1145367

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Executive Summary

5-Chloro-2,4-dimethylbenzenethiol (CAS: 1823050-95-8) is a specialized organosulfur intermediate critical to the synthesis of functionalized heterocycles and sulfonamide-based pharmacophores. Distinguished by its 5-chloro substituent, this molecule offers a strategic advantage over its parent compound (2,4-dimethylbenzenethiol) by introducing increased lipophilicity and metabolic resistance—key parameters in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles in drug discovery.

This guide details the physicochemical properties, validated synthetic routes, and reactivity manifolds of **5-Chloro-2,4-dimethylbenzenethiol**, designed for researchers requiring high-purity synthesis and application data.

Chemical Identity & Physicochemical Profile[1][2][3] [4][5][6]

Property	Specification
CAS Number	1823050-95-8
IUPAC Name	5-Chloro-2,4-dimethylbenzene-1-thiol
Molecular Formula	C ₈ H ₉ ClS
Molecular Weight	172.67 g/mol
Appearance	Colorless to pale yellow liquid (Standard State)
Odor	Characteristic pungent thiol (stench)
Solubility	Soluble in DCM, CHCl ₃ , DMSO, Toluene; Insoluble in water
Acidity (Predicted pKa)	~6.5 – 7.0 (Thiol group)
Lipophilicity (LogP)	~3.8 (Predicted)

Key Structural Insight: The ortho and para positions relative to the thiol are occupied by methyl groups or the chlorine atom, creating a steric environment that suppresses unwanted disulfide formation relative to unhindered thiols. The electron-withdrawing chlorine atom at the 5-position slightly increases the acidity of the thiol proton compared to 2,4-dimethylbenzenethiol, enhancing its nucleophilicity in basic media.

Synthetic Routes & Manufacturing[6][7]

Two primary pathways exist for the synthesis of **5-Chloro-2,4-dimethylbenzenethiol**. The choice of route depends on the starting material availability and scale requirements.

Route A: Chlorosulfonation (Industrial Scale)

This method utilizes 1-chloro-2,4-dimethylbenzene (4-chloro-m-xylene) as the precursor. It is cost-effective for kilogram-scale production but requires careful handling of chlorosulfonic acid.

- Chlorosulfonation: Reaction of 4-chloro-m-xylene with excess chlorosulfonic acid () at 0–5°C introduces the sulfonyl chloride group at the 5-position (directed by the ortho/para directing methyl groups and steric factors).

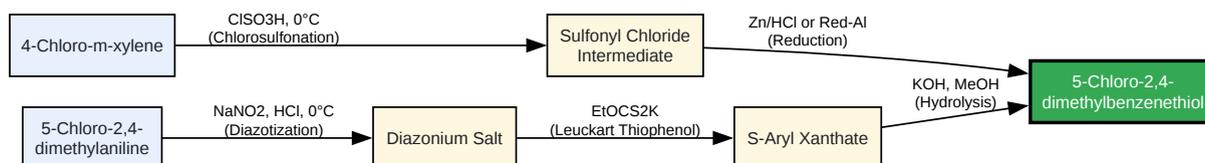
- Reduction: The resulting sulfonyl chloride is reduced using Zinc/HCl or Red-Al to yield the free thiol.

Route B: Diazotization-Xanthate (Laboratory Scale)

This method offers higher regioselectivity and is preferred when starting from 5-chloro-2,4-dimethylaniline.

- Diazotization: The aniline is treated with NaNO_2 and HCl at 0°C to form the diazonium salt.
- Xanthate Coupling: The diazonium salt reacts with Potassium Ethyl Xanthate (EtOCS_2K) to form the S-aryl xanthate intermediate.
- Hydrolysis: Base-catalyzed hydrolysis (KOH/MeOH) cleaves the xanthate to release the target thiol.

Visualization: Synthetic Pathways[4]



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Caption: Dual synthetic pathways for **5-Chloro-2,4-dimethylbenzenethiol** via Chlorosulfonation (Top) and Diazotization (Bottom).

Reactivity Profile & Applications

The unique substitution pattern of **5-Chloro-2,4-dimethylbenzenethiol** dictates its reactivity, making it a versatile scaffold in medicinal chemistry.

Nucleophilic Substitution (S-Alkylation/Arylation)

The thiol group is a potent nucleophile.

- Thioether Synthesis: Reacts with alkyl halides (e.g., chloroacetic acid derivatives) in the presence of mild base (

 or

) to form thioethers. This is a key step in synthesizing PPAR agonists (related to Gemfibrozil analogs) and Vortioxetine analogs.
- Protocol: Dissolve thiol (1 eq) in DMF; add

 (1.5 eq) and alkyl halide (1.1 eq). Stir at RT for 2-4h.[1]

Smiles Rearrangement (Phenothiazine Synthesis)

A critical application of this thiol is in the synthesis of Phenothiazines via the Smiles rearrangement.

- Mechanism: Condensation with o-halonitrobenzenes yields a diphenyl sulfide. In the presence of base, the sulfide undergoes an intramolecular nucleophilic aromatic substitution (Smiles rearrangement) followed by cyclization to form the phenothiazine core.
- Significance: This pathway is used to generate antipsychotic and antihistamine scaffolds.

Sulfonamide Formation

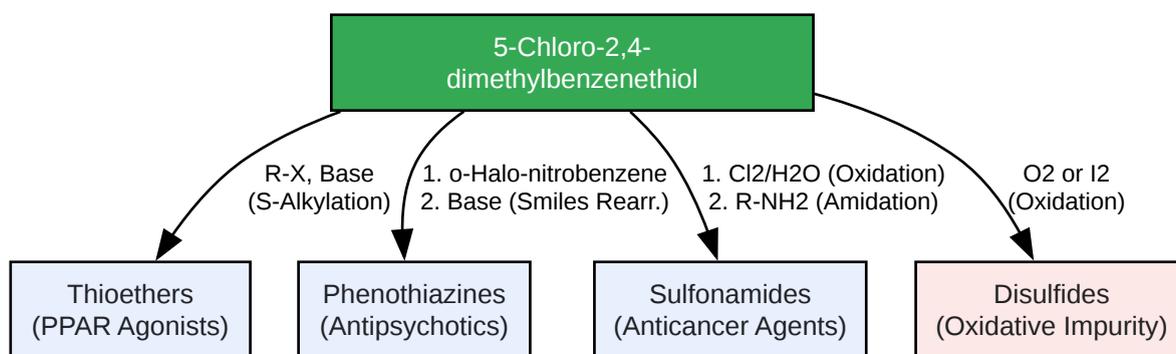
Oxidation of the thiol to the sulfonyl chloride allows for the generation of Sulfonamides, a class of compounds heavily investigated for anticancer activity (e.g., Bcl-2 inhibitors).

- Oxidation:

 or

 converts the thiol directly to the sulfonyl chloride.
- Amidation: Reaction with amines yields the sulfonamide.

Visualization: Reactivity Manifold



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Caption: Primary reactivity pathways: S-alkylation, heterocyclic cyclization (Smiles), and oxidation to sulfonamides.

Handling, Stability & Safety

Stability[9]

- Oxidation Sensitivity: Like all thiols, this compound is prone to air oxidation, forming the disulfide dimer.
 - Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.
- Thermal Stability: Stable up to ~150°C, but prolonged heating may cause desulfurization or polymerization.

Safety Protocol (SDS Summary)

- Hazards:
 - H315/H319: Causes skin and serious eye irritation.
 - H335: May cause respiratory irritation.
 - Stench: High-potency malodorant.
- Handling:
 - Double-Gloving: Nitrile gloves (minimum 0.11 mm thickness).

- Bleach Trap: All glassware and waste must be treated with 10% Sodium Hypochlorite (Bleach) solution to oxidize the thiol to the odorless sulfonate before removal from the fume hood.

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Sources

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- [2. Organic Syntheses Procedure \[orgsyn.org\]](https://www.orgsyn.org)
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